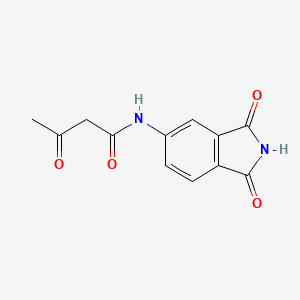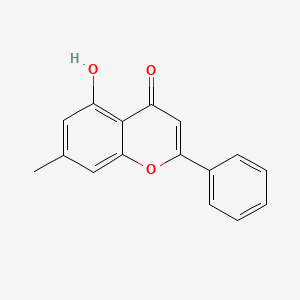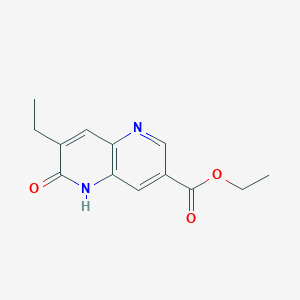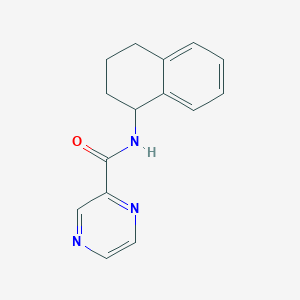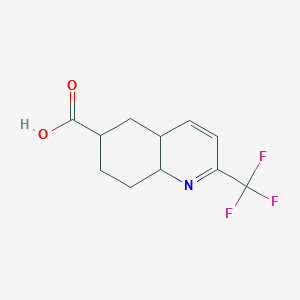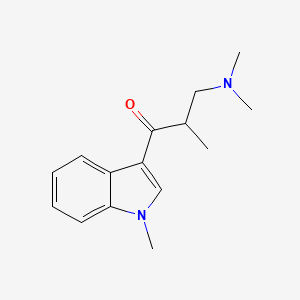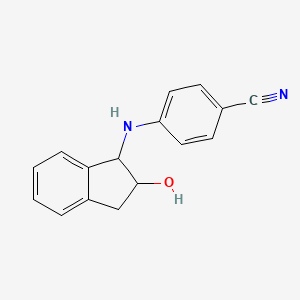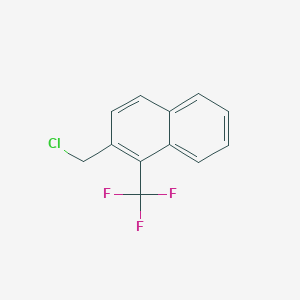
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the naphthalene ring. One common method is the chloromethylation of 1-(trifluoromethyl)naphthalene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under reflux conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-(trifluoromethyl)naphthalene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways and exert therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethyl)naphthalene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1-(trifluoromethyl)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
2-(Chloromethyl)-1-(difluoromethyl)naphthalene:
Uniqueness
2-(Chloromethyl)-1-(trifluoromethyl)naphthalene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H8ClF3 |
|---|---|
Poids moléculaire |
244.64 g/mol |
Nom IUPAC |
2-(chloromethyl)-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8ClF3/c13-7-9-6-5-8-3-1-2-4-10(8)11(9)12(14,15)16/h1-6H,7H2 |
Clé InChI |
XRCLFHVPKMGOAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



